2,2',3,3',5,6'-Hexachlorobiphenyl

Descripción general

Descripción

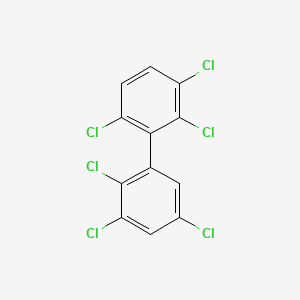

2,2’,3,3’,5,6’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. Polychlorinated biphenyls are a group of synthetic organic chemicals that contain 1 to 10 chlorine atoms attached to biphenyl, which is a molecule composed of two benzene rings. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their environmental persistence and potential health hazards .

Métodos De Preparación

The synthesis of 2,2’,3,3’,5,6’-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst such as iron or aluminum chloride. The chlorination process can be fine-tuned to achieve the desired degree of chlorination and specific substitution pattern on the biphenyl rings . Industrial production methods often involve the use of high-temperature and high-pressure reactors to ensure complete chlorination and high yield of the desired product .

Análisis De Reacciones Químicas

Hydroxylation

PCB 136 undergoes regioselective hydroxylation mediated by cytochrome P450 enzymes (CYP2B6 and CYP2A6 isoforms in humans), forming three primary metabolites:

-

5-OH-PCB 136 (2,2',3,3',5,6'-hexachlorobiphenyl-5-ol)

-

4-OH-PCB 136 (this compound-4-ol)

-

4'-OH-PCB 136 (this compound-4'-ol)

Key Findings:

-

Enantioselectivity: (-)-PCB 136 is metabolized faster than (+)-PCB 136, with enantiomeric enrichment observed in vitro .

-

Kinetics: Formation rates vary by enzyme isoform (e.g., CYP2B6 favors 5-OH-PCB 136) .

Table 1: Metabolites of PCB 136 in Human Liver Microsomes

Dechlorination

Under reductive conditions (e.g., sodium borohydride or microbial action), PCB 136 loses chlorine atoms selectively:

-

Preferred Positions: Chlorines at para (positions 2, 2', 6') are more labile than meta or ortho substituents .

-

Products: Forms lower chlorinated biphenyls (e.g., 2,2',3,5,6-pentachlorobiphenyl) .

Mechanism:

-

Radical intermediates form via electron transfer, followed by hydrogen abstraction and HCl elimination .

Nucleophilic Aromatic Substitution

PCB 136 reacts with hydroxide ions under strongly basic conditions (e.g., KOH in ethanol):

-

Position Selectivity: Chlorines at meta (positions 3, 3') exhibit higher reactivity .

-

Products: 3-hydroxy-2,2',5,6'-tetrachlorobiphenyl and derivatives .

Kinetic Data:

Phase I and II Metabolism

-

Phase II (Conjugation): Glucuronidation and sulfation of hydroxylated metabolites, enhancing excretion .

Toxicological Implications:

Thermal Decomposition

At elevated temperatures (550–600°C), PCB 136 undergoes pyrolysis:

-

Primary Products:

Table 2: Thermal Decomposition Products (550°C, 5s)

| Reaction Conditions | Major Products | Yield (%) |

|---|---|---|

| Oxidative pyrolysis | 1,2,3,7-TCDF | 12 ± 2 |

| 1,2,3,4,7-PeCDF | 8 ± 1 | |

| Inert atmosphere | 1,2,4-Trichlorobenzene | 45 ± 5 |

| Data derived from controlled pyrolysis experiments . |

Photodegradation

-

Mechanism: UV light induces homolytic cleavage of C-Cl bonds .

-

Half-Life: Estimated 180 days in surface water under sunlight .

Key Factors:

Aplicaciones Científicas De Investigación

Historical Context and Usage

Electrical Equipment : Historically, 2,2',3,3',5,6'-Hexachlorobiphenyl was utilized primarily in electrical transformers and capacitors due to its excellent dielectric properties. These compounds were favored for their thermal stability and resistance to electrical breakdown until their production was banned in the late 1970s due to environmental concerns. Despite the ban, many of these devices remain in use today because of their long lifespan .

Industrial Applications : Beyond electrical equipment, this compound was also employed as a plasticizer in synthetic resins and in various consumer products such as paints, inks, and surface coatings. Its ability to enhance product durability made it a common choice in industrial applications .

Current Research Applications

Research on this compound continues to evolve, focusing on its toxicological effects and metabolic pathways.

Toxicological Studies

Neurodevelopmental Impact : Studies have indicated that exposure to PCBs like this compound can lead to adverse neurodevelopmental outcomes in laboratory animals. Research has shown that prenatal exposure can affect cognitive functions and behavioral patterns .

Metabolism and Toxicity : The metabolism of this compound is another area of significant interest. Research has demonstrated that human liver microsomes can metabolize this compound into hydroxylated metabolites. This metabolic process is essential for understanding the compound's toxicity profile and potential health impacts on humans .

Analytical Methods

To study the presence and effects of this compound in environmental samples or biological tissues, various analytical techniques have been developed:

- Gas Chromatography : Method 8082A by the Environmental Protection Agency outlines procedures for detecting PCBs using gas chromatography. This method emphasizes the importance of accurate sample preparation and analysis to quantify PCB congeners effectively .

- Sample Extraction Techniques : Effective extraction methods are crucial for isolating PCBs from complex matrices. Techniques involving hexane and other solvents are commonly used to ensure high recovery rates of the target compounds .

Environmental Impact Assessments

Case studies assessing the environmental impact of PCBs have highlighted the persistence of these compounds in ecosystems. For instance:

- Bioaccumulation Studies : Research has shown that PCBs accumulate in the food chain, leading to higher concentrations in top predators. This bioaccumulation poses risks not only to wildlife but also to human populations relying on contaminated fish as a food source .

- Health Risk Assessments : Epidemiological studies have linked PCB exposure to various health issues including cancer and endocrine disruption. These findings underscore the need for ongoing monitoring and regulation of PCB levels in the environment .

Mecanismo De Acción

The mechanism of action of 2,2’,3,3’,5,6’-Hexachlorobiphenyl involves its interaction with cellular membranes and disruption of normal cellular functions. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to altered gene expression and disruption of endocrine signaling pathways . Additionally, it can generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components .

Comparación Con Compuestos Similares

2,2’,3,3’,5,6’-Hexachlorobiphenyl is one of many polychlorinated biphenyl congeners. Similar compounds include:

2,2’,3,3’,4,4’-Hexachlorobiphenyl: This compound has a different substitution pattern and exhibits different toxicological properties.

2,2’,3,3’,5,5’-Hexachlorobiphenyl: Another congener with a unique substitution pattern, used in similar environmental and toxicological studies.

2,2’,3,4,4’,5’-Hexachlorobiphenyl: Known for its developmental toxicity and effects on cognitive functions.

Each of these compounds has unique properties and effects, making them valuable for different types of research and applications.

Actividad Biológica

2,2',3,3',5,6'-Hexachlorobiphenyl (PCB 136) is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 different congeners. This compound has garnered attention due to its complex biological activities and potential toxicological effects. This article reviews the biological activity of PCB 136, focusing on its mechanisms of action, biochemical interactions, and implications for health.

Target of Action

PCB 136 primarily interacts with the circadian clock gene PER1. This interaction suggests a role in disrupting normal circadian rhythms, which can lead to various physiological disturbances.

Biochemical Pathways

The compound is known to modulate several biochemical pathways. It regulates the expression of genes involved in metabolic processes and can influence cellular signaling pathways by interacting with cytochrome P450 enzymes. These enzymes are crucial for the metabolic activation and detoxification of various compounds .

Pharmacokinetics

PCB 136 exhibits lipophilicity , allowing it to accumulate in fatty tissues. Its biological half-life is notably long, approximately 436.52 days , which contributes to its persistence in biological systems and potential for bioaccumulation .

Cellular Effects

The cellular effects of PCB 136 are multifaceted:

- Gene Expression : PCB 136 can alter the expression of genes involved in metabolism and cell signaling.

- Cell Signaling Disruption : It disrupts normal cell signaling pathways, potentially leading to adverse effects on cellular function.

- Neurodevelopmental Impact : Exposure has been linked to neurodevelopmental disorders, possibly due to its effects on dopaminergic systems and other neural pathways .

Dosage Effects in Animal Models

Research has shown that the effects of PCB 136 vary with dosage in animal models:

- Low Doses : Subtle changes in cellular function and metabolism were observed.

- High Doses : Significant toxicological effects were noted, including increased liver weight and altered enzyme activity without immediate toxic signs .

Metabolic Pathways

PCB 136 undergoes metabolic transformations primarily through cytochrome P450-mediated oxidation. Studies indicate that it can be metabolized into hydroxylated metabolites, which may contribute to its toxicity. These metabolites have been shown to interact with various cellular targets, leading to oxidative stress and cellular injury .

Case Studies and Research Findings

Several studies have documented the biological activity and toxicological implications of PCB 136:

- Neurotoxicity Studies : Research indicates that exposure to PCB 136 can lead to behavioral disturbances in animal models, suggesting a link between PCB exposure and neurodevelopmental issues .

- Enzyme Activity Assessment : A study demonstrated that PCB 136 increases the activity of certain liver enzymes (e.g., ethoxyresorufin deethylase), indicating its role as an enzyme inducer. This effect was associated with increased liver weight but did not result in overt toxicity at lower doses .

- Chronic Exposure Effects : Long-term exposure studies show that PCB 136 can lead to persistent changes in gene expression and cellular signaling pathways, contributing to chronic health issues such as cancer and endocrine disruption .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Circadian Rhythm Disruption | Alters expression of PER1 gene |

| Enzyme Interaction | Modulates cytochrome P450 enzymes |

| Neurodevelopmental Effects | Linked to behavioral disturbances |

| Lipophilicity | Accumulates in fatty tissues |

| Long Biological Half-Life | Approximately 436.52 days |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,2',3,3',5,6'-Hexachlorobiphenyl (PCB-134) relevant to environmental persistence?

- Methodological Answer : Key properties include a melting point of 114.2°C, density of ~1.594 g/cm³, and low water solubility due to high hydrophobicity (log Kow >6). These properties contribute to its persistence in lipid-rich environments and bioaccumulation potential. Stability under room-temperature storage (as noted for similar congeners) allows long-term environmental retention . Its resistance to microbial degradation is linked to the chlorine substitution pattern, which inhibits metabolic breakdown .

Q. How is this compound synthesized and purified for laboratory use?

- Methodological Answer : Synthesis typically involves Ullmann coupling of chlorinated benzene precursors under catalytic conditions (e.g., Cu or Pd). Post-synthesis purification employs column chromatography (silica gel) or preparative gas chromatography to isolate the target congener from co-eluting isomers (e.g., PCB-135). Certified reference materials (CRMs) are prepared in hexane or isooctane at precise concentrations (e.g., 50 µg/mL) for analytical calibration .

Q. What analytical techniques are recommended for detecting PCB-134 in environmental matrices?

- Methodological Answer : High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard, achieving detection limits as low as 124 pg/L in water. Isotope dilution using -labeled analogs improves accuracy. Method validation requires comparison with CRMs (e.g., EPA Method 1668A) to address matrix interferences and isomer misidentification .

Advanced Research Questions

Q. How do structural differences between PCB-134 and other hexachlorobiphenyls (e.g., PCB-135) affect toxicokinetics and receptor binding?

- Methodological Answer : PCB-134’s 2,2',3,3',5,6-chlorination pattern reduces steric hindrance at the meta-para positions, enhancing binding to aryl hydrocarbon receptor (AhR) compared to non-dioxin-like congeners. Comparative studies using deuterated analogs (e.g., -PCB-134) reveal distinct metabolic pathways, with hydroxylation occurring preferentially at the less chlorinated phenyl ring. Toxicity assays in rodent models show PCB-134 exhibits lower ED50 values for endocrine disruption than PCB-153 .

Q. What experimental models best elucidate the endocrine-disrupting effects of PCB-134 in mammalian systems?

- Methodological Answer : Neonatal exposure models in Sprague-Dawley rats (e.g., subcutaneous injection at 1 µg/kg body weight) demonstrate dose-dependent reductions in sperm motility and testosterone levels. In vitro assays using Leydig cell cultures quantify inhibition of steroidogenic enzymes (e.g., CYP17A1). Longitudinal hormone profiling via LC-MS/MS is critical to capture dynamic endocrine responses .

Q. How can researchers resolve discrepancies in reported bioaccumulation factors (BAFs) for PCB-134 across aquatic ecosystems?

- Methodological Answer : Variability arises from differences in trophic interactions, lipid content of organisms, and sediment organic carbon. A tiered approach includes:

- Field sampling paired with stable isotope analysis (δ) to assess trophic magnification.

- Laboratory microcosm studies to isolate physicochemical factors (e.g., pH, temperature).

- Meta-analysis of BAFs using lipid-normalized data and congener-specific correction factors .

Q. What strategies mitigate co-elution challenges during chromatographic separation of PCB-134 from structurally similar isomers?

- Methodological Answer : Use of a 60-m DB-5MS capillary column with a slow temperature ramp (2°C/min) improves resolution. Confirmatory analysis via orthogonal methods (e.g., GC×GC-TOFMS or NMR) is recommended for complex matrices. Deuterated internal standards (e.g., PCB-134-) aid in distinguishing target peaks from background interference .

Q. Data Contradiction and Validation

Q. How should conflicting toxicity data between in vivo and in vitro studies for PCB-134 be addressed?

- Methodological Answer : Discrepancies often stem from metabolic activation differences. Approaches include:

Propiedades

IUPAC Name |

1,2,4-trichloro-3-(2,3,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-3-6(11(17)9(16)4-5)10-7(14)1-2-8(15)12(10)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTNFLRSJBQQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073541 | |

| Record name | 2,2',3,3',5,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52744-13-5 | |

| Record name | 2,2',3,3',5,6'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052744135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',5,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',5,6'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XD09W9A7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.